molecular formula C5H10Cl2N4 B1522918 1-(azetidin-3-yl)-1H-1,2,4-triazole dihydrochloride CAS No. 1251925-09-3

1-(azetidin-3-yl)-1H-1,2,4-triazole dihydrochloride

Cat. No.: B1522918
CAS No.: 1251925-09-3
M. Wt: 197.06 g/mol
InChI Key: KUZMSAKUXKGEDZ-UHFFFAOYSA-N
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Description

1-(Azetidin-3-yl)-1H-1,2,4-triazole dihydrochloride is a compound that features a unique combination of azetidine and triazole rings. Azetidine is a four-membered nitrogen-containing heterocycle, while triazole is a five-membered ring containing three nitrogen atoms. The dihydrochloride form indicates the presence of two hydrochloride (HCl) molecules associated with the compound, enhancing its solubility and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . This reaction is catalyzed by DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) and proceeds under mild conditions to yield the desired azetidine derivatives.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(Azetidin-3-yl)-1H-1,2,4-triazole dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The azetidine ring can be oxidized to form azetidinones.

    Reduction: Reduction reactions can convert the triazole ring to its corresponding amine.

    Substitution: Nucleophilic substitution reactions can introduce different substituents on the azetidine or triazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like alkyl halides and aryl halides can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the azetidine ring can yield azetidinones, while substitution reactions can introduce various functional groups onto the triazole ring.

Scientific Research Applications

1-(Azetidin-3-yl)-1H-1,2,4-triazole dihydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(azetidin-3-yl)-1H-1,2,4-triazole dihydrochloride involves its interaction with specific molecular targets and pathways. The azetidine ring can mimic natural amino acids, allowing the compound to interact with enzymes and receptors. The triazole ring can participate in hydrogen bonding and π-π interactions, enhancing its binding affinity to biological targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(Azetidin-3-yl)-1H-1,2,4-triazole dihydrochloride is unique due to the combination of azetidine and triazole rings, which imparts distinct chemical and biological properties

Biological Activity

1-(Azetidin-3-yl)-1H-1,2,4-triazole dihydrochloride is a compound that has garnered interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthesizing findings from various studies to present a comprehensive overview.

  • Molecular Formula : C5_5H10_{10}Cl2_2N4_4
  • Molecular Weight : 197.06 g/mol
  • CAS Number : 1251925-09-3

Biological Activities

The biological activities of this compound are primarily attributed to its triazole moiety, which is known for various pharmacological effects.

Antimicrobial Activity

Research has shown that triazole derivatives exhibit significant antimicrobial properties. For instance, derivatives have been tested against both Gram-positive and Gram-negative bacteria. A study reported that certain triazole compounds demonstrated minimum inhibitory concentrations (MICs) as low as 2 µg/mL against Staphylococcus aureus and Enterococcus faecalis .

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus2
Enterococcus faecalis2
Escherichia coli64
Klebsiella pneumoniae>64

Anticancer Activity

Triazole compounds have also been evaluated for their anticancer properties. In vitro studies indicated that certain derivatives could inhibit the proliferation of cancer cell lines such as MDA-MB-231 (breast cancer) and HepG2 (liver cancer). For example, compounds showed IC50_{50} values in the low micromolar range, indicating potent activity against these cell lines .

Cell Line IC50_{50} (µM)
MDA-MB-2315
HepG210

Antioxidant Activity

The antioxidant potential of triazole derivatives has been highlighted in various studies. Compounds were tested using DPPH radical scavenging assays, showing moderate to high antioxidant activity compared to standard antioxidants like Trolox .

The biological activity of this compound can be attributed to its ability to interact with biological targets such as enzymes and receptors. The presence of the triazole ring enhances the compound's ability to form hydrogen bonds and engage in π-stacking interactions, which are crucial for binding to target sites in microorganisms and cancer cells .

Case Studies

Several case studies have documented the synthesis and biological evaluation of triazole derivatives:

  • Synthesis and Evaluation : A study synthesized a series of triazole derivatives and evaluated their antibacterial properties against various strains. The most potent compound exhibited an MIC of 0.008 µg/mL against Streptococcus pneumoniae .
  • Anticancer Screening : Another study focused on the anticancer effects of triazole derivatives on different cancer cell lines, revealing that specific modifications in the structure could significantly enhance activity against breast cancer cells .

Properties

IUPAC Name

1-(azetidin-3-yl)-1,2,4-triazole;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N4.2ClH/c1-5(2-6-1)9-4-7-3-8-9;;/h3-6H,1-2H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUZMSAKUXKGEDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)N2C=NC=N2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10Cl2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(azetidin-3-yl)-1H-1,2,4-triazole dihydrochloride
Reactant of Route 2
1-(azetidin-3-yl)-1H-1,2,4-triazole dihydrochloride
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1-(azetidin-3-yl)-1H-1,2,4-triazole dihydrochloride
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1-(azetidin-3-yl)-1H-1,2,4-triazole dihydrochloride
Reactant of Route 5
1-(azetidin-3-yl)-1H-1,2,4-triazole dihydrochloride
Reactant of Route 6
1-(azetidin-3-yl)-1H-1,2,4-triazole dihydrochloride

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